N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide is a complex organic compound that features a triazine ring, a phenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 4,6-diamino-1,3,5-triazine derivatives. These derivatives can be synthesized by reacting cyanuric chloride with various amines under controlled conditions . The next step involves the coupling of the triazine derivative with a nitrobenzamide compound. This reaction is usually carried out in the presence of a base such as sodium carbonate and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzamide moiety may also play a role in the compound’s biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares the triazine ring structure but lacks the nitrobenzamide moiety.
Ammeline: Another triazine derivative with similar structural features but different functional groups.
Uniqueness
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide is unique due to the combination of the triazine ring and the nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
35107-21-2 |
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Molecular Formula |
C16H13N7O3 |
Molecular Weight |
351.32 g/mol |
IUPAC Name |
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N7O3/c17-15-20-13(21-16(18)22-15)9-5-1-3-7-11(9)19-14(24)10-6-2-4-8-12(10)23(25)26/h1-8H,(H,19,24)(H4,17,18,20,21,22) |
InChI Key |
IGJYUOGBFDFTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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